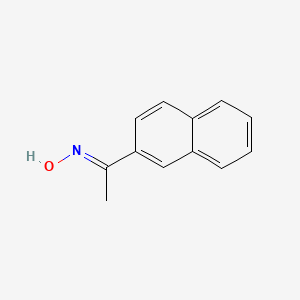

1-(Naphthalen-2-yl)ethanone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Naphthalen-2-yl)ethanone oxime is an organic compound with the molecular formula C12H11NO It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an oxime functional group attached to the ethanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)ethanone oxime can be synthesized through the reaction of 1-(naphthalen-2-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows:

- Dissolve 1-(naphthalen-2-yl)ethanone in ethanol.

- Add hydroxylamine hydrochloride and sodium acetate to the solution.

- Heat the mixture under reflux for several hours.

- Allow the reaction mixture to cool and then filter the precipitated product.

- Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Naphthalen-2-yl)ethanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted oxime derivatives.

Applications De Recherche Scientifique

1-(Naphthalen-2-yl)ethanone oxime has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of 1-(Naphthalen-2-yl)ethanone oxime depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

1-(Naphthalen-1-yl)ethanone oxime: Similar structure but with the oxime group attached to the 1-position of naphthalene.

2-(Naphthalen-2-yl)propan-2-one oxime: Similar structure but with a propanone moiety instead of ethanone.

Benzophenone oxime: Similar oxime functional group but with a benzophenone backbone.

Uniqueness: 1-(Naphthalen-2-yl)ethanone oxime is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The position of the oxime group can affect the compound’s ability to interact with other molecules and its overall stability.

Activité Biologique

1-(Naphthalen-2-yl)ethanone oxime, also known by its chemical formula C12H11NO, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the presence of a naphthalene ring, which is known for its aromatic properties. The oxime functional group (-C=N-OH) contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

Research indicates that compounds similar to this compound often exhibit biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many oximes act as enzyme inhibitors, particularly in the context of bacterial infections. They can interfere with the synthesis of critical cellular components, leading to bactericidal effects .

- Antioxidant Activity : The presence of the naphthalene moiety may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Several studies have reported that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against reference strains and clinical isolates .

- Antifungal Properties : Research has demonstrated that this compound possesses antifungal activity, with efficacy surpassing common antifungal agents like fluconazole in certain tests.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various oxime derivatives, including this compound. The results indicated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of control antibiotics .

Study 2: Antifungal Activity

Another investigation focused on the antifungal potential of this compound against Candida species. The study found that this compound effectively inhibited fungal growth at concentrations comparable to established antifungal treatments.

Table 1: Summary of Biological Activities

Propriétés

Numéro CAS |

51674-06-7 |

|---|---|

Formule moléculaire |

C12H11NO |

Poids moléculaire |

185.22 g/mol |

Nom IUPAC |

(NZ)-N-(1-naphthalen-2-ylethylidene)hydroxylamine |

InChI |

InChI=1S/C12H11NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-8,14H,1H3/b13-9- |

Clé InChI |

YRZUZUFUJBIBSV-LCYFTJDESA-N |

SMILES |

CC(=NO)C1=CC2=CC=CC=C2C=C1 |

SMILES isomérique |

C/C(=N/O)/C1=CC2=CC=CC=C2C=C1 |

SMILES canonique |

CC(=NO)C1=CC2=CC=CC=C2C=C1 |

Key on ui other cas no. |

51674-06-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.